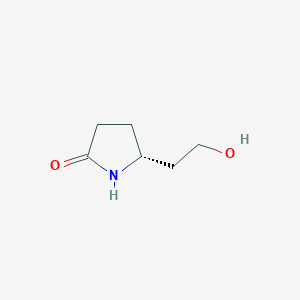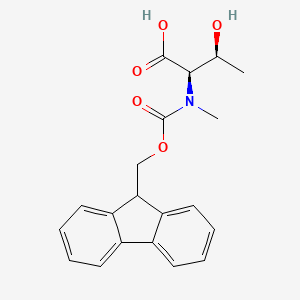
(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone
Vue d'ensemble
Description
(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone, also known as L-Proline Lactone, is a cyclic amino acid that has a broad range of applications in scientific research. It is a chiral compound that has two enantiomers, (5R)- and (5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone. In
Mécanisme D'action
The mechanism of action of (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone is not fully understood. However, it is believed to act as a nucleophile in various reactions, including Michael addition and aldol condensation. It also acts as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory activities. It also has neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone in lab experiments is its chiral nature. It can be used as a chiral building block in the synthesis of various compounds, and as a chiral auxiliary in asymmetric synthesis. However, its high cost and limited availability can be a limitation for some experiments.
Orientations Futures
There are several future directions for the research on (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, the use of (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone as a chiral auxiliary in asymmetric synthesis can be further explored to develop new and efficient methods for the synthesis of chiral compounds.
Conclusion:
In conclusion, (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone is a chiral compound that has a broad range of applications in scientific research. Its chiral nature makes it a valuable tool in asymmetric synthesis, and its potential therapeutic applications make it an exciting area of research. Further investigation into the synthesis and applications of (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone is necessary to fully understand its potential.
Applications De Recherche Scientifique
(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone has a wide range of applications in scientific research. It is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a precursor in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
IUPAC Name |
(5R)-5-(2-hydroxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVDPHDTYDBCAI-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249220.png)
![2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249224.png)




![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3249267.png)


![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3249291.png)
![1-Piperidinecarboxylic acid, 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-, 1,1-dimethylethyl ester](/img/structure/B3249298.png)
